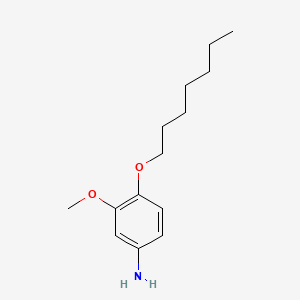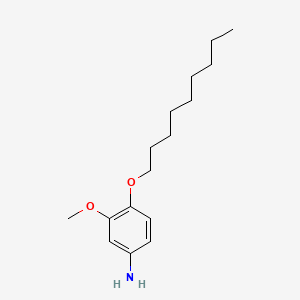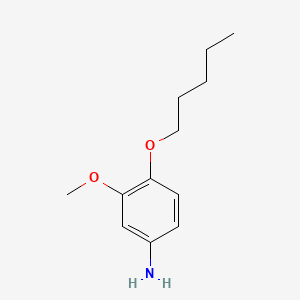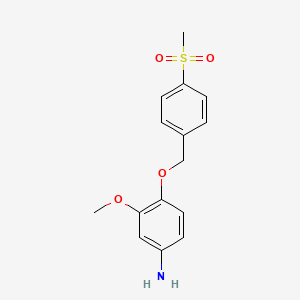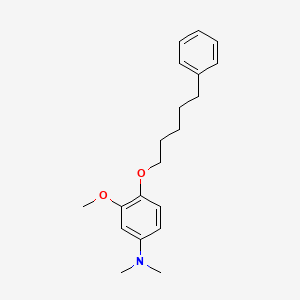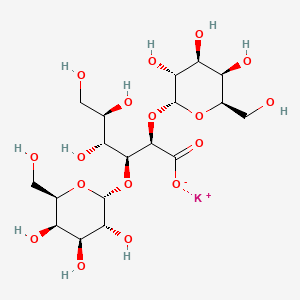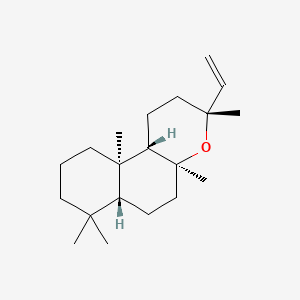
Meclonazepam
Vue d'ensemble
Description
Meclonazepam is a benzodiazepine derivative similar in structure to clonazepam . It was discovered by a team at Hoffmann-La Roche in the 1970s . It has sedative and anxiolytic actions like those of other benzodiazepines . It also has anti-parasitic effects against the parasitic worm Schistosoma mansoni .
Synthesis Analysis
The synthesis of Meclonazepam was first reported in 1971 . It was described as the most active compound in the series tested . Meclonazepam was extensively investigated for its schistosomicidal properties .Molecular Structure Analysis
The molecular formula of Meclonazepam is C16H12ClN3O3 . The average mass is 329.738 Da and the monoisotopic mass is 329.056732 Da .Chemical Reactions Analysis
The major in vitro phase I metabolites of Meclonazepam were investigated using human liver microsomes . At least one monohydroxylated metabolite was identified for each compound . For Meclonazepam, signals at mass-to-charge ratios corresponding to the reduction of the nitro group to an amine were observed .Physical And Chemical Properties Analysis
Meclonazepam has a density of 1.5±0.1 g/cm3, a boiling point of 522.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . The molar refractivity is 85.7±0.5 cm3 .Applications De Recherche Scientifique
Designer Benzodiazepine
Meclonazepam is a designer benzodiazepine . Designer benzodiazepines are a class of drugs that are continuously modified to avoid legal sanctions and drug seizures, and generally to increase the abuse potential .
Anti-parasitic Effects
Interestingly, Meclonazepam has anti-parasitic effects . It has proven to be an efficacious therapy for schistosomiasis, a disease caused by parasitic worms .
Metabolism Study
Meclonazepam is used in metabolism studies . The main metabolites of Meclonazepam found in human urine were amino-meclonazepam and acetamido-meclonazepam . These observations are consistent with Meclonazepam having a metabolism similar to that of other nitro containing benzodiazepines such as clonazepam .
Toxicology and Public Health Risks
The rising use of designer benzodiazepines (DBZD) like Meclonazepam is a cat-and-mouse game between organized crime and law enforcement . This results in an unpredictable fluctuation between the appearance and disappearance of DBZD in the illicit market . Therefore, Meclonazepam is also used in the study of toxicology and public health risks .
Forensic Interest
Benzodiazepines like Meclonazepam are of forensic interest for several reasons . Many are widely prescribed drugs used for legit purposes, but benzodiazepines are also encountered in drug facilitated sexual assaults , overdose cases, and lethal intoxications .
Pharmacokinetics
The slow elimination and the hepatic transformation in active metabolites of certain DBZD (i.e., flubromazolam and phenazepam) are responsible for their accumulation in lipid-based tissues, which can lead to a delayed overdose in cases of repeated consumption . Therefore, Meclonazepam is also used in the study of pharmacokinetics .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVYJCAFWGNSY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207366 | |
| Record name | Meclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meclonazepam | |
CAS RN |
58662-84-3 | |
| Record name | Meclonazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclonazepam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MECLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


